molecular formula C₁₆H₂₇NO₆ B1142335 Gabapentin Enacarbil Sodium Salt CAS No. 912486-72-7

Gabapentin Enacarbil Sodium Salt

Cat. No.: B1142335
CAS No.: 912486-72-7
M. Wt: 329.39
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Mechanism of Action

Target of Action

Gabapentin Enacarbil primarily targets the Voltage-dependent calcium channel subunits alpha-2/delta-1 and alpha-2/delta-2 . These channels play a crucial role in the transmission of pain signals in the nervous system.

Mode of Action

It is believed to involve the descending noradrenergic system, leading to the activation of spinalalpha2-adrenergic receptors . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability and thus alleviating pain.

Biochemical Pathways

Gabapentin Enacarbil, as a prodrug of gabapentin, is absorbed throughout the intestinal tract by high-capacity nutrient transporters, including the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin .

Pharmacokinetics

Gabapentin Enacarbil is designed for increased oral bioavailability over gabapentin . It is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters, sodium-dependent multivitamin transporters and monocarboxylate transporter type-1 (MCT-1), and subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% .

Result of Action

The physiological effects of Gabapentin Enacarbil are the same as gabapentin . In the context of postherpetic neuralgia (PHN), gabapentin prevents allodynia and hyperalgesia . It has been shown to be well-tolerated and reasonably effective in the treatment of restless legs syndrome .

Action Environment

The action of Gabapentin Enacarbil can be influenced by environmental factors such as food intake. Human trials have shown that it produces extended release of gabapentin with almost twice the overall bioavailability, especially when taken with a fatty meal . Therefore, the timing and content of meals can significantly impact the drug’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

Gabapentin Enacarbil Sodium Salt interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system . This interaction inhibits the influx of calcium ions, reducing the release of excitatory neurotransmitters and thus exerting its anticonvulsant and analgesic effects .

Cellular Effects

This compound influences cell function by modulating calcium-mediated signaling events . It can alter the function of neurons by reducing the release of excitatory neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

It is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This leads to a decrease in the release of excitatory neurotransmitters, contributing to its anticonvulsant and analgesic effects .

Temporal Effects in Laboratory Settings

In clinical trials, this compound has shown sustained and dose-proportional exposure to gabapentin over a 12-week period . This indicates the product’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, gabapentin, the active metabolite, has been studied extensively. The effects of gabapentin have been shown to vary with different dosages, with higher doses often resulting in more pronounced effects .

Metabolic Pathways

This compound is metabolized into gabapentin in the body . It does not interact with any of the major cytochrome P450 enzymes, suggesting that it has a low potential for drug-drug interactions .

Transport and Distribution

This compound is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This allows for efficient absorption and distribution within the body .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-dependent calcium channels, such as the membranes of neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabapentin enacarbil sodium salt is synthesized through a series of chemical reactions involving the esterification of gabapentin. The process typically involves the reaction of gabapentin with isobutyric acid and subsequent esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like tertiary amines .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Gabapentin enacarbil sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

912486-72-7

Molecular Formula

C₁₆H₂₇NO₆

Molecular Weight

329.39

Synonyms

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

Origin of Product

United States

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